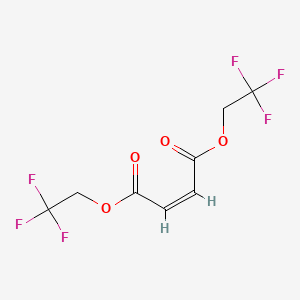

Bis(2,2,2-trifluoroethyl)maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

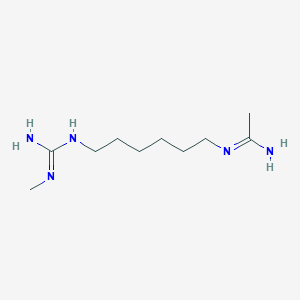

Bis(2,2,2-trifluoroethyl)maleate is a chemical compound with the molecular formula C8H6F6O4 and a molecular weight of 280.12 . It is used for research and development purposes .

Synthesis Analysis

Bis(2,2,2-trifluoroethyl)maleate can be synthesized from Fumaryl chloride and 2,2,2-Trifluoroethanol . Other synthesis methods involve the use of rhodium catalysis and the reaction with sulfuric acid at 80℃ for 16 hours .Molecular Structure Analysis

The molecular structure of Bis(2,2,2-trifluoroethyl)maleate consists of a maleate core with two 2,2,2-trifluoroethyl groups attached .Scientific Research Applications

Synthesis of H-Phosphonates

Bis(2,2,2-trifluoroethyl)maleate is used as a precursor for the synthesis of H-Phosphonates . A microwave-assisted synthesis of dialkyl and cyclic H-phosphonates via bis(2,2,2-trifluoroethyl)maleate is described. This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates by simple alcoholysis under non-inert and additive-free conditions .

Horner-Wadsworth-Emmons Reactions

Application of bis(2,2,2-trifluoroethyl)2-oxoalkylphosphonate reagents made the Horner-Wadsworth-Emmons reactions suitable for the formation of not only E- but Z-unsaturated enones . By this modification, the synthesis of the geometric isomers can be performed by similar reactions .

Battery Industry

Bis(2,2,2-trifluoroethyl) carbonate, a related compound, is a highly effective electrolyte additive that is widely used in the battery industry to enhance the performance and stability of lithium-ion batteries . Its remarkable thermal and electrochemical stability make it an excellent choice for use in high-temperature and high-voltage applications .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Bis(2,2,2-trifluoroethyl)maleate is a chemical compound used primarily for research purposes

Mode of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules to exert its effects.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein-related pathways.

Action Environment

The action, efficacy, and stability of Bis(2,2,2-trifluoroethyl)maleate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid inhalation . It’s also recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling the compound .

properties

IUPAC Name |

bis(2,2,2-trifluoroethyl) (Z)-but-2-enedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6O4/c9-7(10,11)3-17-5(15)1-2-6(16)18-4-8(12,13)14/h1-2H,3-4H2/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTDZFZLDVZRCF-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(F)(F)F)OC(=O)/C=C\C(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116401-64-0 |

Source

|

| Record name | 116401-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)

![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)

![Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1141556.png)